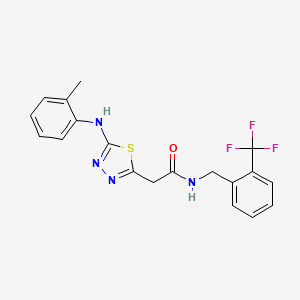
2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)-N-(2-(trifluoromethyl)benzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains an o-tolylamino group, which is a functional group derived from toluene by removal of a hydrogen atom from the ring carbon atom at the 2-position . It also contains a 1,3,4-thiadiazol-2-yl group and a trifluoromethylbenzyl group.
Synthesis Analysis
The synthesis of such compounds often involves the use of tolyl groups, which are functional groups related to toluene . The functionalization to include tolyl groups into compounds is often done by Williamson etherification, using tolyl alcohols as reagents, or by C-C coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The tolyl group has the general formula CH3C6H4−R, where R is the rest of the molecule . The relative position of the methyl and the R substituent on the aromatic ring can generate three possible structural isomers 1,2 (ortho), 1,3 (meta), and 1,4 (para) .Chemical Reactions Analysis
The tolyl groups in the compound are aryl groups which are commonly found in the structure of diverse chemical compounds . They are considered nonpolar and hydrophobic groups . Tolyl sulfonates are excellent leaving groups in nucleophilic substitutions .Scientific Research Applications
Synthesis and Characterization
Research has focused on the synthesis of novel derivatives related to 2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)-N-(2-(trifluoromethyl)benzyl)acetamide, employing techniques such as carbodiimide condensation for the preparation of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives. These compounds have been characterized using various spectroscopic methods, including IR, NMR, and elemental analysis, to confirm their structure and purity (Yu et al., 2014).
Antimicrobial Activity
Several studies have synthesized and evaluated the antimicrobial properties of related compounds. For example, novel sulphonamide derivatives have been shown to exhibit significant antimicrobial activity, with some compounds displaying high activity against various strains. Computational calculations have been used to support the synthesis and anticipated activity of these new compounds (Fahim & Ismael, 2019).
Modification for Medical Applications
Modifications of related compounds have been explored for potential medical applications. A notable approach involves modifying a medical product, acetazolamide, with fluorine-containing heterocyclic derivatives to yield compounds with CF3 substituents in nitrogen-containing mono- or bicycles, potentially enhancing their biological activity (Sokolov & Aksinenko, 2012).
Insecticidal Assessment
Research into the insecticidal properties of thiadiazole derivatives has led to the synthesis of various heterocycles evaluated against the cotton leafworm, Spodoptera littoralis. These studies highlight the potential of such compounds in developing new insecticidal agents (Fadda et al., 2017).
Anticancer Activity
The evaluation of anticancer activity has also been a significant area of research. 4-Thiazolidinones containing the benzothiazole moiety have been screened for antitumor activity, with some derivatives showing promising activity against various cancer cell lines. These findings suggest a potential therapeutic application for these compounds in cancer treatment (Havrylyuk et al., 2010).
Binding Characteristics with Biological Molecules
Studies on the binding characteristics of thiadiazole derivatives with human serum albumin (HSA) have provided insights into their pharmacokinetic mechanisms. These investigations have utilized spectroscopy and computational approaches to explore the interactions between these compounds and HSA, contributing to the understanding of their potential as drugs (Karthikeyan et al., 2017).
properties
IUPAC Name |
2-[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]-N-[[2-(trifluoromethyl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4OS/c1-12-6-2-5-9-15(12)24-18-26-25-17(28-18)10-16(27)23-11-13-7-3-4-8-14(13)19(20,21)22/h2-9H,10-11H2,1H3,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOMQRNSCKDLHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NN=C(S2)CC(=O)NCC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)-N-(2-(trifluoromethyl)benzyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2977410.png)
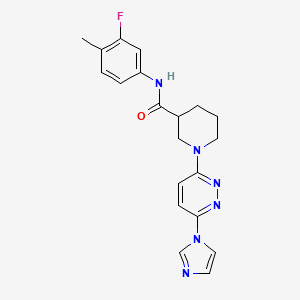
![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]butanamide](/img/structure/B2977413.png)
![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2977415.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-dimethoxybenzamide](/img/structure/B2977421.png)

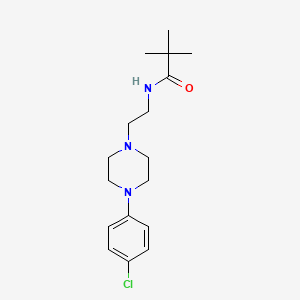
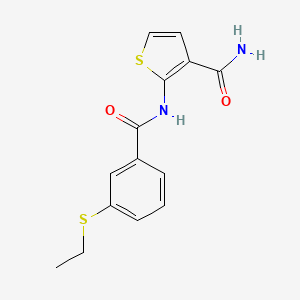
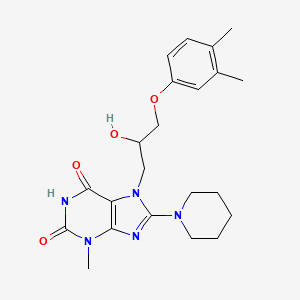
![5-Oxo-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B2977428.png)
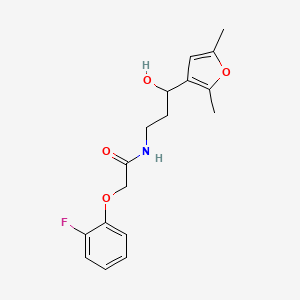
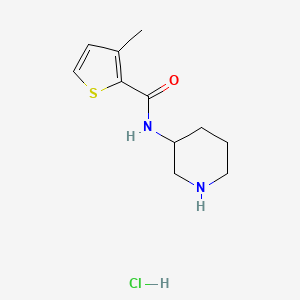
![N~4~-(4-methoxyphenyl)-1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2977432.png)